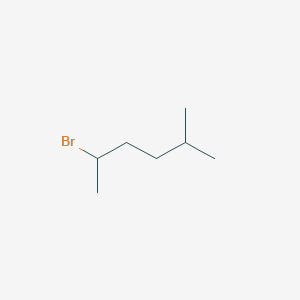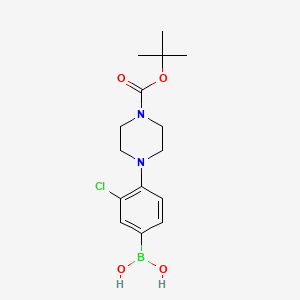
(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-chlorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a boronic acid derivative with a piperazine ring. Boronic acids are known for their ability to form stable covalent complexes with sugars, amino acids, and other biological molecules, making them useful in a variety of biological applications .
Molecular Structure Analysis
The molecular structure of similar compounds typically consists of a boronic acid group attached to a phenyl ring, which is further connected to a piperazine ring via a carbon chain .Chemical Reactions Analysis
Boronic acids are known to undergo a variety of reactions, including condensation with amines or alcohols, and oxidation. The piperazine ring can also participate in reactions, such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Boronic acids are typically solid at room temperature, and the presence of the piperazine ring may increase the compound’s solubility in water .Scientific Research Applications
Asymmetric Synthesis of Piperazinylbenzylamines : The compound has been utilized in the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines. This process involves nucleophilic 1,2-addition with different organometallic reagents, leading to highly diastereomerically enriched adducts. This method is significant for structure-activity studies in the search for novel ligands of the human melanocortin 4 receptor (Jiang et al., 2005).
Palladium-Catalysed Aromatic Amination : The compound has been used in the synthesis of arylpiperazines via palladium-catalysed aromatic amination reactions of bromoarenes with N-tert-butoxycarbonylpiperazine, followed by routine removal of the Boc group (Kerrigan et al., 1998).
Synthesis of Novel Dendritic Melamines : It has been incorporated into the synthesis of novel meta-tri- and dimeric tetravalent N-substituted melamines with piperidin-4-yl groups, leading to the creation of new G-2 melamine dendrimers (Sacalis et al., 2019).
Bifunctional Tetraaza Macrocycles Synthesis : This compound has been involved in the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines and their conversion to bifunctional poly(amino carboxylate) chelating agents, which is significant for applications in bioconjugate chemistry (McMurry et al., 1992).
N-tert-Butoxycarbonylation of Amines : The compound has been used in the N-tert-butoxycarbonylation of amines, a process catalyzed by heteropoly acid H3PW12O40, which is efficient and environmentally benign (Heydari et al., 2007).
Synthesis of Piperazinones : It has been involved in reactions with 1,2-diamines and glyoxylic acid to directly produce piperazinones, as well as in the synthesis of benzopiperazinones from monoprotected 1,2-phenylenediamine (Petasis & Patel, 2000).
Mechanism of Action
Target of Action
Compounds with piperazine moieties are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the versatility of piperazine derivatives.
Mode of Action
Piperazine derivatives generally interact with their targets through their nitrogen atoms, which can form hydrogen bonds and ionic interactions with biological macromolecules .
Biochemical Pathways
Given the broad range of biological activities exhibited by piperazine derivatives, it is likely that multiple pathways could be affected .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the reactivity of the boronic acid group can be influenced by pH, and the stability of the BOC group can be affected by temperature and the presence of acids .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-chloro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)13-5-4-11(16(21)22)10-12(13)17/h4-5,10,21-22H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEHZDXURFDQDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

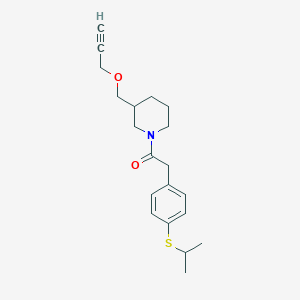
![4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365929.png)

![3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2365933.png)
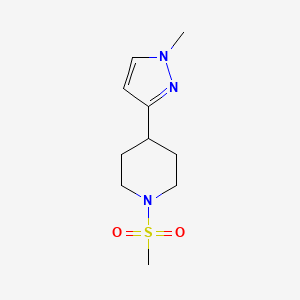

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2365937.png)

![{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol](/img/structure/B2365942.png)
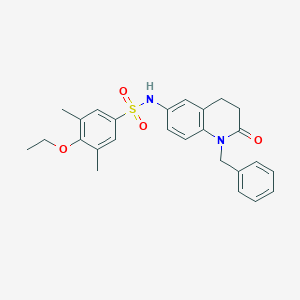
![4-methoxy-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365944.png)
![5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde](/img/structure/B2365947.png)
![2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2365948.png)
